molecular formula C22H31N2OP B570745 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole CAS No. 1425052-90-9

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole

Cat. No.: B570745
CAS No.: 1425052-90-9
M. Wt: 370.477
InChI Key: FPTMGYQPQDMGER-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole is a compound that belongs to the class of phosphine ligands. These ligands are widely used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions.

Preparation Methods

The synthesis of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole typically involves the reaction of o-anisidine with dicyclohexylphosphine and an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole and facilitate the nucleophilic attack on the phosphine center. The reaction is conducted under an inert atmosphere to prevent oxidation of the phosphine ligand.

Chemical Reactions Analysis

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole can undergo various types of chemical reactions, including:

    Oxidation: The phosphine ligand can be oxidized to form the corresponding phosphine oxide.

    Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by another ligand.

    Coordination: The compound can coordinate to metal centers, forming metal-phosphine complexes that are useful in catalysis.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and various metal salts for coordination reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole has several scientific research applications, including:

    Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenation, and hydroformylation.

    Material Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

    Biological Studies: The compound is used in the study of enzyme mimetics and as a probe for studying biological systems.

Mechanism of Action

The mechanism of action of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole involves its ability to coordinate to metal centers and stabilize them. The phosphine ligand donates electron density to the metal center, facilitating various catalytic processes. The o-anisyl group provides additional steric and electronic effects that influence the reactivity and selectivity of the metal complex.

Comparison with Similar Compounds

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole can be compared to other phosphine ligands such as triphenylphosphine, tri(o-tolyl)phosphine, and tri(p-anisyl)phosphine. While these compounds share similar coordination properties, this compound is unique due to the presence of the o-anisyl group, which provides distinct steric and electronic effects that can enhance its performance in certain catalytic applications.

References

Properties

IUPAC Name

dicyclohexyl-[1-(2-methoxyphenyl)imidazol-2-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N2OP/c1-25-21-15-9-8-14-20(21)24-17-16-23-22(24)26(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-19H,2-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTMGYQPQDMGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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